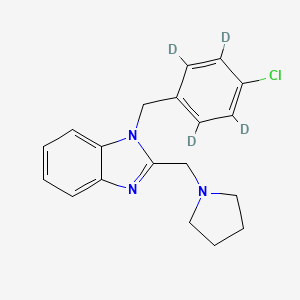
GPR34 receptor antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR34 receptor antagonist 3, also known as Compound 5e, is a chemical compound that acts as an antagonist to the G-protein coupled receptor 34 (GPR34). This receptor is involved in various physiological and pathological processes, particularly those related to the immune system. This compound has shown potential in inhibiting lysophosphatidylserine-induced ERK1/2 phosphorylation and has demonstrated antisensory activity in mouse neuropathic pain models .
Preparation Methods
The synthesis of GPR34 receptor antagonist 3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of reactions involving the coupling of benzyl-protected phenyl groups with other aromatic compounds.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as esterification, amidation, and reduction.
Purification and isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
GPR34 receptor antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound, such as converting ketones to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GPR34 receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of GPR34 antagonists.
Biology: It is used to investigate the role of GPR34 in various biological processes, such as immune cell signaling and inflammation.
Medicine: The compound has potential therapeutic applications in treating conditions like neuropathic pain and inflammatory diseases by inhibiting GPR34-mediated signaling pathways.
Mechanism of Action
GPR34 receptor antagonist 3 exerts its effects by binding to the GPR34 receptor and inhibiting its activation by lysophosphatidylserine. This inhibition prevents the downstream signaling pathways, such as the ERK1/2 phosphorylation pathway, which are involved in immune cell activation and inflammatory responses. The compound’s ability to block these pathways makes it a valuable tool for studying the physiological and pathological roles of GPR34 .
Comparison with Similar Compounds
GPR34 receptor antagonist 3 is unique in its high affinity and specificity for the GPR34 receptor. Similar compounds include other GPR34 antagonists and lysophosphatidylserine analogues, such as:
Compound 5e: Another GPR34 antagonist with similar properties but different chemical structure.
S3E-LysoPS: A lysophosphatidylserine analogue that also targets GPR34 but with different binding characteristics.
M1: A derivative of S3E-LysoPS with a metabolically stable aromatic fatty acid surrogate.
These compounds share some functional similarities but differ in their chemical structures and specific binding properties, highlighting the uniqueness of this compound in its class.
Properties
Molecular Formula |
C30H26ClNO5 |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[4-(3-chlorophenyl)phenoxy]acetyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H26ClNO5/c31-25-8-4-7-24(18-25)23-11-15-27(16-12-23)37-20-29(33)32-28(30(34)35)17-21-9-13-26(14-10-21)36-19-22-5-2-1-3-6-22/h1-16,18,28H,17,19-20H2,(H,32,33)(H,34,35)/t28-/m0/s1 |
InChI Key |
PGLQPMIYELXADW-NDEPHWFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)COC3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)COC3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)
![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)


![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
